![molecular formula C17H17NO2Se B12903358 Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]- CAS No. 828939-56-6](/img/structure/B12903358.png)
Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenylselanyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxyphenyl halide with a suitable nucleophile.
Attachment of the Phenylselanyl Group: The phenylselanyl group can be introduced through a selenation reaction. This involves the reaction of a phenylselanyl halide with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as the use of advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form a selenoxide, which can further undergo elimination to form a double bond.
Reduction: The isoxazole ring can be reduced to form a dihydroisoxazole, which can further undergo ring-opening reactions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of dihydroisoxazole and ring-opened products.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学研究应用
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study the role of selenium in biological systems, particularly its antioxidant properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenylselanyl group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
Signal Transduction: The compound can modulate signaling pathways involved in cell survival and apoptosis, such as the MAPK and NF-κB pathways.
相似化合物的比较
3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)-5-methylisoxazole: Lacks the phenylselanyl group, resulting in different chemical reactivity and biological activity.
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
3-(4-Methoxyphenyl)-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a phenylthio group instead of a phenylselanyl group, resulting in different redox properties and biological activity.
The uniqueness of 3-(4-Methoxyphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole lies in the presence of both the methoxyphenyl and phenylselanyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
828939-56-6 |
|---|---|
分子式 |
C17H17NO2Se |
分子量 |
346.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2Se/c1-19-14-9-7-13(8-10-14)17-11-15(20-18-17)12-21-16-5-3-2-4-6-16/h2-10,15H,11-12H2,1H3 |
InChI 键 |
OTRXMWKYFNNADD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C[Se]C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


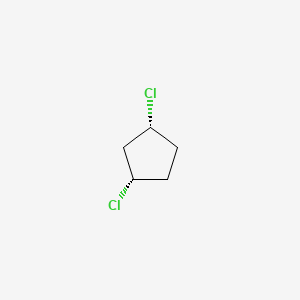
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
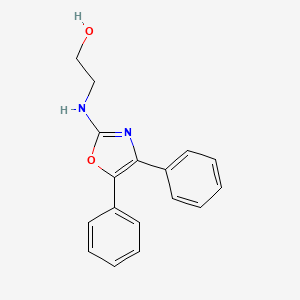
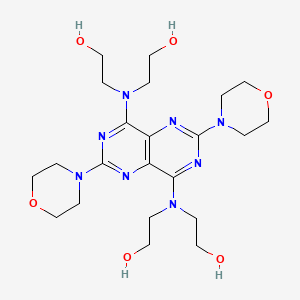
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
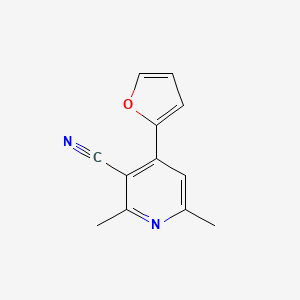
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

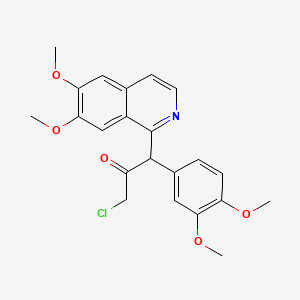

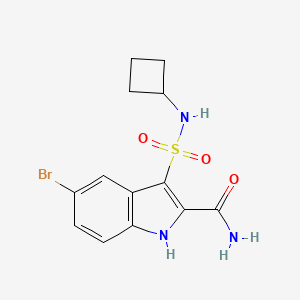

![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
